Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester
Overview
Description
Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and a phenyl dimethylcarbamate moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Phenyl Dimethylcarbamate Moiety: This step involves the reaction of the intermediate compound with phenyl dimethylcarbamate under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Dihydropyrimidine Derivatives: Formed through reduction.
Substituted Phenyl and Piperazine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide synthesis.
Receptor Binding Studies: Its structure allows it to bind to specific receptors, making it useful in pharmacological research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate: The enantiomer of the compound with different stereochemistry.
3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl methylcarbamate: A similar compound with a different carbamate group.
Uniqueness
The uniqueness of Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1116570-97-8 |
---|---|
Molecular Formula |
C22H27N7O3 |
Molecular Weight |
437.5 |
IUPAC Name |
[3-[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbonyl]amino]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C22H27N7O3/c1-14-11-23-19-18(14)20(25-13-24-19)28-8-9-29(15(2)12-28)21(30)26-16-6-5-7-17(10-16)32-22(31)27(3)4/h5-7,10-11,13,15H,8-9,12H2,1-4H3,(H,26,30)(H,23,24,25)/t15-/m0/s1 |
InChI Key |
MVPARBNSRQJBEM-HNNXBMFYSA-N |
SMILES |
CC1CN(CCN1C(=O)NC2=CC(=CC=C2)OC(=O)N(C)C)C3=NC=NC4=C3C(=CN4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LIMK-IN-14; LIMK IN 14; LIMKIN14; LIMK inhibitor 14; LIMK inhibitor-14; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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